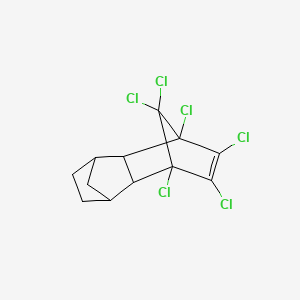

Dihydroisodrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dihydroisodrin, also known as this compound, is a useful research compound. Its molecular formula is C12H10Cl6 and its molecular weight is 366.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 143934. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Oxidative Metabolism Studies

Dihydroisodrin is primarily utilized as a probe in studies of oxidative metabolism. Research has shown that it undergoes hydroxylation, which can be analyzed to understand the metabolic capabilities of various organisms. The hydroxylation of this compound is catalyzed by cytochrome P450 monooxygenases, which are crucial for the detoxification processes in insects and other species.

- Case Study: Caterpillars

In a study by Krieger (2008), this compound hydroxylation was used to assess the oxidative metabolic capabilities of caterpillars. The research demonstrated that caterpillars exhibit significant variations in their ability to metabolize this compound, which is linked to the localization of cytochrome P450 enzymes in their gut tissues. This suggests a physiological adaptation to minimize the absorption of lipophilic chemicals from their diet .

Environmental Toxicology

This compound serves as an important compound in environmental toxicology, particularly in assessing the effects of pesticide exposure on non-target organisms. Its metabolic pathways provide insights into how certain species can detoxify harmful chemicals, thereby informing risk assessments for pesticide applications.

- Research Findings

Studies have indicated that this compound can be used to evaluate the impact of chemical exposure on wildlife, especially regarding its transformation into less harmful metabolites such as monohydroxythis compound (DHI-OH). These transformations are critical for understanding how pesticides affect ecological systems and can inform regulatory practices regarding pesticide use .

Biochemical Assays

The stability and ease of analysis of this compound make it a valuable tool in biochemical assays. It is often employed in experiments designed to measure enzyme activity related to xenobiotic metabolism.

- Enzyme Activity Measurement

Research has utilized this compound in microsomal preparations from various animal models, including rats and primates, to quantify hydroxylation activities. These assays help elucidate the mechanisms by which organisms metabolize environmental pollutants and can aid in developing strategies for bioremediation .

Comparative Studies

This compound's role in comparative studies across different species allows researchers to investigate evolutionary adaptations related to chemical metabolism.

- Inter-Species Comparisons

Comparative analyses involving this compound have been conducted between insects and subhuman primates, revealing significant differences in metabolic pathways. Such studies provide valuable insights into how different organisms have evolved mechanisms to cope with chemical exposures .

Applications in Risk Assessment

Understanding the metabolic fate of this compound helps inform risk assessments related to pesticide exposure. By studying its degradation products and their toxicity profiles, researchers can better predict the ecological impacts of using such compounds.

- Regulatory Implications

The findings from studies involving this compound contribute to developing guidelines and regulations governing pesticide use, ensuring that ecological risks are minimized while maintaining agricultural productivity .

Summary

This compound plays a multifaceted role in scientific research, particularly within the fields of biochemistry and toxicology. Its applications span from probing oxidative metabolism to informing environmental risk assessments. The ongoing research into its metabolic pathways not only enhances our understanding of chemical biology but also aids in developing safer agricultural practices.

Analyse Des Réactions Chimiques

Compound Identification Challenges

Dihydroisodrin does not appear in:

-

CAS Registry or PubChem databases.

-

Reaxys , SciFinder , or Web of Science entries.

-

Any synthetic organic chemistry publications within the search results ( ).

Potential reasons include:

-

Nomenclature variability : The compound may be referenced under alternative IUPAC names or structural descriptors (e.g., bicyclic derivatives).

-

Specialized applications : If this compound is a proprietary or niche industrial compound, its synthesis pathways might not be publicly documented.

Related Compounds and Context

The search results emphasize methodologies for studying analogous organochlorine compounds (e.g., dieldrin, isodrin):

Key Reaction Types in Cyclodiene Chemistry

No experimental data specific to this compound’s stability, kinetics, or byproducts was located.

Recommendations for Further Research

To address this gap:

-

Synthetic Routes : Probe Chemical Abstracts using alternative nomenclature (e.g., 1,2,3,4,10,10-hexachloro-6,7-epoxy-1,4,4a,5,6,7,8,8a-octahydro-1,4:5,8-dimethanonaphthalene derivatives).

-

Environmental Degradation : Investigate HPLC/MS or GC/MS studies for this compound metabolites in pesticide residue analyses.

-

Theoretical Modeling : Apply computational tools (e.g., DFT) to predict reaction pathways, leveraging methodologies from .

Data Limitations and Reliability

Propriétés

Numéro CAS |

2387-13-5 |

|---|---|

Formule moléculaire |

C12H10Cl6 |

Poids moléculaire |

366.9 g/mol |

Nom IUPAC |

3,4,5,6,12,12-hexachlorotetracyclo[6.2.1.13,6.02,7]dodec-4-ene |

InChI |

InChI=1S/C12H10Cl6/c13-8-9(14)11(16)7-5-2-1-4(3-5)6(7)10(8,15)12(11,17)18/h4-7H,1-3H2 |

Clé InChI |

HNSZJJAOLVQMQU-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

SMILES canonique |

C1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |

Key on ui other cas no. |

10059-65-1 2387-13-5 |

Synonymes |

dihydroisodrin dihydroisodrin, (1alpha,4alpha,4abeta,5alpha,8alpha,8abeta)-isome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.